molecular formula C12H11ClN2S B6245603 5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride CAS No. 2408975-53-9

5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride

Cat. No.: B6245603
CAS No.: 2408975-53-9
M. Wt: 250.7
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Description

5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride is a chemical compound that features a thiophene ring substituted with an aminomethylphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Substitution with Aminomethylphenyl Group: The thiophene ring is then subjected to a substitution reaction with a brominated aminomethylphenyl derivative under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions, often requiring catalysts like palladium or copper.

Major Products

    Oxidation: Products include imines and nitriles.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a ligand in biochemical assays.

Medicine

Medicinally, thiophene derivatives are known for their pharmacological activities. This compound could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In industry, thiophene derivatives are used in the development of organic semiconductors and other advanced materials. This compound could be explored for its electronic properties and potential use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The aminomethyl group could form hydrogen bonds or ionic interactions with biological targets, while the thiophene ring could participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)thiophene-2-carbonitrile: Lacks the phenyl group, which may reduce its biological activity or alter its electronic properties.

    3-(aminomethyl)phenylthiophene:

    5-(3-(aminomethyl)phenyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, which could change its solubility and reactivity.

Uniqueness

5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the aminomethyl and nitrile groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2408975-53-9

Molecular Formula

C12H11ClN2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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